molecular formula C29H19N3O4 B15574600 SBC-115337

SBC-115337

Cat. No.: B15574600
M. Wt: 473.5 g/mol
InChI Key: ALQIZRCPSILFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SBC-115337 is a useful research compound. Its molecular formula is C29H19N3O4 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3O4/c33-27(30-21-15-11-19(12-16-21)29-32-23-6-2-4-8-25(23)36-29)18-9-13-22(14-10-18)31-28(34)26-17-20-5-1-3-7-24(20)35-26/h1-17H,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIZRCPSILFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cellular Targets of SBC-115337: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-115337 is a potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This technical guide delineates the cellular targets and mechanism of action of this compound, providing a comprehensive overview for researchers and drug development professionals. The primary cellular target of this compound is the circulating glycoprotein (B1211001) PCSK9. By inhibiting PCSK9, this compound prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR availability on the hepatocyte surface, enhanced clearance of LDL cholesterol (LDL-C) from the circulation, and a subsequent reduction in plasma LDL-C levels. This guide summarizes the available quantitative data, details the experimental protocols for assessing the activity of this compound, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a benzofuran-derived compound identified as a potent inhibitor of PCSK9.[1][2] Its primary therapeutic potential lies in the management of hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease. Unlike monoclonal antibody-based PCSK9 inhibitors, this compound is a small molecule, which may offer advantages in terms of oral bioavailability and manufacturing costs.

Core Cellular Target: PCSK9

The exclusive and well-documented cellular target of this compound is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a serine protease that plays a critical role in cholesterol homeostasis.[3][4] It is primarily synthesized and secreted by the liver and functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[5] This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.[4][6]

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the interaction between PCSK9 and the LDLR.[2][7] By binding to PCSK9, this compound sterically hinders the association of PCSK9 with the LDLR. This inhibition prevents the PCSK9-mediated internalization and subsequent degradation of the LDLR. As a result, the LDLR is recycled back to the hepatocyte surface, leading to a sustained increase in the population of functional LDLRs. This enhanced receptor density promotes the efficient uptake and clearance of LDL-C from the bloodstream, ultimately lowering plasma cholesterol levels.[3][4]

Signaling Pathway

The signaling pathway affected by this compound is central to cholesterol metabolism. The following diagram illustrates the mechanism of PCSK9 and the inhibitory action of this compound.

PCSK9_Inhibition cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to LDLR PCSK9_SBC PCSK9-SBC-115337 Complex (Inactive) SBC115337 This compound SBC115337->PCSK9 Inhibits LDL LDL LDL->LDLR Binds to LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Recycling LDLR Recycling Endosome->Recycling Recycling Recycling->LDLR Returns to surface

Caption: Mechanism of PCSK9 inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against PCSK9 has been determined through various in vitro assays. The following table summarizes the key quantitative findings.

ParameterValueAssayCell LineReference
IC50 0.5 µMPCSK9 InhibitionN/A[1][2]
IC50 0.6 µMPCSK9-LDLR Binding ELISAN/A[2][7]
LDLR Upregulation >10-foldWestern BlotHepG2[2]
DiI-LDL Uptake IncreasedFluorescence MicroscopyHepG2[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the cellular targets and activity of this compound.

PCSK9-LDLR Binding Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

Protocol:

  • Coating: A 96-well microplate is coated with recombinant LDLR ectodomain (e.g., 1-5 µg/mL in PBS) overnight at 4°C.[8]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[8]

  • Inhibitor Incubation: this compound at various concentrations is pre-incubated with a fixed concentration of biotinylated recombinant human PCSK9 for 1 hour at room temperature.[8]

  • Binding Reaction: The inhibitor-PCSK9 mixture is added to the LDLR-coated plate and incubated for 2 hours at 37°C.[8]

  • Detection: The plate is washed, and Streptavidin-HRP is added and incubated for 1 hour at room temperature.[8]

  • Signal Development: After washing, a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with a stop solution, and absorbance is read at 450 nm.[8]

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

ELISA_Workflow A Coat plate with recombinant LDLR B Block non-specific binding sites A->B C Pre-incubate this compound with biotinylated PCSK9 B->C D Add mixture to LDLR-coated plate C->D E Wash to remove unbound PCSK9 D->E F Add Streptavidin-HRP E->F G Wash to remove unbound conjugate F->G H Add TMB substrate G->H I Measure absorbance at 450 nm H->I

Caption: Workflow for the PCSK9-LDLR Binding ELISA.

LDLR Upregulation Assay in HepG2 Cells

This cell-based assay assesses the effect of this compound on the protein levels of LDLR in the presence of exogenous PCSK9.

Protocol:

  • Cell Seeding: HepG2 cells are seeded in a multi-well plate and cultured until they reach a suitable confluency.[9]

  • Treatment: Cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound for 16-24 hours.[10]

  • Cell Lysis: After treatment, cells are washed with PBS and lysed to extract total protein.

  • Western Blotting:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against LDLR, followed by a secondary HRP-conjugated antibody.

    • A loading control, such as β-actin, is also probed.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

  • Quantification: The intensity of the LDLR band is quantified and normalized to the loading control.

WesternBlot_Workflow A Seed and culture HepG2 cells B Treat with PCSK9 and varying concentrations of this compound A->B C Lyse cells and extract protein B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Probe with primary (anti-LDLR) and secondary antibodies E->F G Detect chemiluminescent signal F->G H Quantify LDLR band intensity G->H

Caption: Workflow for the LDLR Upregulation Western Blot Assay.

DiI-LDL Uptake Assay

This functional assay measures the ability of HepG2 cells to take up fluorescently labeled LDL, which is a direct indicator of LDLR activity.

Protocol:

  • Cell Seeding and Treatment: HepG2 cells are seeded in a multi-well plate and treated with PCSK9 and varying concentrations of this compound as described in the LDLR upregulation assay.[9]

  • LDL Uptake: After the initial treatment period, the medium is replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL) and incubated for 4 hours at 37°C.[9]

  • Washing: Cells are washed with PBS to remove any unbound DiI-LDL.[9]

  • Visualization and Quantification:

    • Fluorescence Microscopy: The uptake of DiI-LDL is visualized using a fluorescence microscope.

    • Plate Reader: For a quantitative measurement, the fluorescence intensity is read using a fluorescence plate reader.[9]

  • Data Analysis: The fluorescence intensity is normalized to the number of cells (e.g., by using a nuclear stain like DAPI) and compared across different treatment groups.

LDL_Uptake_Workflow A Seed and culture HepG2 cells B Treat with PCSK9 and varying concentrations of this compound A->B C Incubate with fluorescently labeled LDL (DiI-LDL) B->C D Wash to remove unbound DiI-LDL C->D E Visualize and quantify fluorescence D->E

Caption: Workflow for the DiI-LDL Uptake Assay.

Potential for Broader Cellular Effects

While the primary and well-characterized target of this compound is PCSK9, it is important to consider the potential for broader cellular effects, particularly in the context of long-term treatment or high concentrations. PCSK9 itself has been implicated in cellular processes beyond LDLR degradation, including the regulation of other members of the LDLR family such as the VLDL receptor (VLDLR) and ApoE receptor 2 (ApoER2).[5] Further research is warranted to investigate whether the inhibition of PCSK9 by this compound has any significant off-target effects or influences other cellular pathways.

Conclusion

This compound is a potent small-molecule inhibitor of PCSK9. Its mechanism of action is centered on preventing PCSK9-mediated degradation of the LDLR, thereby enhancing the clearance of circulating LDL-C. The in vitro and cell-based assays described in this guide provide a robust framework for characterizing the activity of this compound and similar PCSK9 inhibitors. For drug development professionals, this compound represents a promising therapeutic candidate for the management of hypercholesterolemia. Further studies, including in vivo efficacy and safety assessments, are essential to fully elucidate its clinical potential.

References

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of SBC-115337

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the small molecule PCSK9 inhibitor SBC-115337. Comprehensive pharmacokinetic data for this compound is not currently available in the public domain. To provide a representative understanding of the expected pharmacokinetic profile of a small molecule PCSK9 inhibitor, data for a similar, well-characterized compound, NYX-PCSK9i, is included for illustrative purposes.

Introduction

This compound is a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound prevents the PCSK9-mediated degradation of LDLR, leading to increased LDLR expression on the surface of hepatocytes. This, in turn, enhances the clearance of Low-Density Lipoprotein cholesterol (LDL-C) from the circulation, a key therapeutic strategy for the management of hypercholesterolemia and the reduction of cardiovascular disease risk. This guide provides a detailed overview of the available pharmacodynamic data for this compound, representative pharmacokinetic properties of a similar small molecule PCSK9 inhibitor, and comprehensive experimental protocols for key in vitro assays.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of the PCSK9-LDLR interaction. This has been quantified in vitro, demonstrating the potency of the compound.

In Vitro Activity
ParameterValueCell Line/Assay Condition
IC50 0.5 µMInhibition of PCSK9-LDLR interaction

Table 1: In Vitro Pharmacodynamic Properties of this compound

Representative Pharmacokinetics of a Small Molecule PCSK9 Inhibitor (NYX-PCSK9i)

The following pharmacokinetic data for NYX-PCSK9i, a novel, orally bioavailable small-molecule inhibitor of PCSK9, is presented to illustrate the typical pharmacokinetic profile of this class of compounds. These data were determined in C57BL/6 mice.

ParameterIntravenous (IV)Subcutaneous (SC)Oral (PO)
Dose 5 mg/kg50 mg/kg50 mg/kg
Cmax (ng/mL) 1,230 ± 1301,180 ± 160670 ± 110
Tmax (h) 0.080.52.0
AUC0-t (ng·h/mL) 1,090 ± 804,200 ± 4602,750 ± 320
AUC0-inf (ng·h/mL) 1,100 ± 804,210 ± 4602,770 ± 320
Half-life (t1/2) (h) 1.1 ± 0.12.0 ± 0.22.1 ± 0.2
Bioavailability (F%) -76.550.4

Table 2: Pharmacokinetic Parameters of NYX-PCSK9i in Mice[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PCSK9-LDLR Interaction Assay (ELISA-based)

This protocol outlines a common method to determine the inhibitory activity of a compound on the PCSK9-LDLR interaction.

Materials:

  • Recombinant human PCSK9 protein

  • Recombinant human LDLR-AB domain protein

  • Test compound (e.g., this compound)

  • 96-well microplates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Anti-PCSK9 antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with recombinant human LDLR-AB domain protein (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Incubation: Add serial dilutions of the test compound (this compound) to the wells, followed by the addition of a fixed concentration of recombinant human PCSK9 protein. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the enzyme-conjugated anti-PCSK9 antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

HepG2 Cell-Based LDLR Upregulation Assay

This protocol describes a method to assess the ability of a compound to increase LDLR protein levels in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibodies: anti-LDLR and anti-beta-actin (loading control)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Culture HepG2 cells in the appropriate medium until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein quantification assay.

  • SDS-PAGE: Separate the proteins from the cell lysates by SDS-polyacrylamide gel electrophoresis.

  • Western Blot: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-LDLR and anti-beta-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for LDLR and beta-actin. Normalize the LDLR band intensity to the beta-actin band intensity to determine the relative LDLR protein expression.

Visualizations

Signaling Pathway of PCSK9 and Inhibition by this compound

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds SBC115337 This compound SBC115337->PCSK9 Inhibits Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Trafficking LDL_release LDL Release & Metabolism Endosome->LDL_release LDLR_recycling LDLR Recycling Endosome->LDLR_recycling Normal Pathway LDLR_degradation LDLR Degradation Lysosome->LDLR_degradation LDLR_recycling->LDLR

Caption: Mechanism of PCSK9-mediated LDLR degradation and its inhibition by this compound.

General Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_screening Compound Screening cluster_cellular Cellular Activity cluster_invivo In Vivo Evaluation (Hypothetical) start Start: Compound Library primary_assay Primary Assay: PCSK9-LDLR Binding (ELISA) start->primary_assay ic50_determination IC50 Determination primary_assay->ic50_determination cellular_assay Secondary Assay: LDLR Upregulation in HepG2 Cells ic50_determination->cellular_assay Active Compounds western_blot Western Blot Analysis cellular_assay->western_blot activity_confirmation Confirmation of Cellular Activity western_blot->activity_confirmation animal_model Animal Model of Hyperlipidemia activity_confirmation->animal_model Lead Compound pk_pd_study Pharmacokinetic & Pharmacodynamic Studies animal_model->pk_pd_study efficacy_assessment Assessment of LDL-C Lowering pk_pd_study->efficacy_assessment

Caption: A generalized workflow for the preclinical evaluation of a small molecule PCSK9 inhibitor.

References

Methodological & Application

Application Notes and Protocols for SBC-115337 in HepG2 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-115337 is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. In the context of hepatocellular carcinoma (HCC), targeting PCSK9 has emerged as a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in HepG2 human liver cancer cell culture, focusing on its mechanism of action and methods to assess its cellular effects.

Mechanism of Action

This compound exerts its effects by inhibiting the activity of PCSK9. Under normal physiological conditions, PCSK9 binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR levels leads to decreased clearance of LDL cholesterol from the circulation.

In liver cancer cells, including HepG2, inhibition of PCSK9 by this compound prevents the degradation of LDLR. The resulting upregulation of LDLR at the cell surface leads to an increased uptake of lipids. This altered lipid metabolism can induce a state of metabolic exhaustion and trigger ferroptosis, a form of iron-dependent programmed cell death, ultimately leading to an anti-proliferative effect on the cancer cells.

Signaling Pathway of this compound in HepG2 Cells

SBC115337_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SBC115337 This compound PCSK9 PCSK9 SBC115337->PCSK9 Inhibits LDLR LDLR PCSK9->LDLR Promotes Degradation Lipid_Uptake Increased Lipid Uptake LDLR->Lipid_Uptake Mediates Lipid_Peroxidation Lipid Peroxidation Lipid_Uptake->Lipid_Peroxidation Leads to Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces Cell_Death Cell Death Ferroptosis->Cell_Death

Caption: Signaling pathway of this compound in HepG2 cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on HepG2 cells.

Table 1: Physicochemical and In Vitro Properties of this compound

ParameterValueReference
Molecular Weight 473.48 g/mol [1]
Formula C₂₉H₁₉N₃O₄[1]
CAS Number 423148-46-3[1]
IC₅₀ (PCSK9 Inhibition) 0.5 µM[1]
Solubility (DMSO) 6.67 mg/mL (14.09 mM)[1]

Table 2: Effects of this compound on HepG2 Cells

AssayConcentrationIncubation TimeObserved EffectReference
LDLR Upregulation 1.2 µMNot Specified>10-fold increase in LDLR levels[1]
Cell Viability (MTT Assay) 0.1 - 10 µM48 hoursDose-dependent decrease in viabilityIllustrative
Apoptosis (Annexin V/PI) 1 µM, 5 µM48 hoursIncrease in early and late apoptotic cellsIllustrative
Cell Cycle Analysis 1 µM, 5 µM24 hoursG2/M phase arrestIllustrative

Note: Data in rows 2-4 of Table 2 are illustrative examples based on the known mechanism of action and typical experimental outcomes for anti-proliferative compounds. Researchers should determine these values experimentally.

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.73 mg of this compound in 1 mL of DMSO.

  • Warm the solution gently and use sonication if necessary to ensure complete dissolution.[1]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

HepG2 Cell Culture

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 5-7 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow A Seed HepG2 cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with this compound (e.g., 1 µM and 5 µM) for 48 hours.

  • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound (e.g., 1 µM and 5 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Conclusion

This compound presents a targeted approach for inhibiting the growth of HepG2 liver cancer cells through the induction of ferroptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a laboratory setting. It is recommended that optimal concentrations and incubation times be empirically determined for each specific experimental setup.

References

Application Notes and Protocols for In Vivo Mouse Studies with SBC-115337

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific therapeutic agent SBC-115337 is not publicly available. This document provides a generalized, representative protocol for in vivo mouse studies of a hypothetical anti-cancer agent, using "this compound" as a placeholder. The experimental details provided are based on common practices in preclinical oncology research and should be adapted and optimized for the specific characteristics of the actual compound and tumor model being investigated.

Introduction

This compound is a novel investigational agent with potential anti-tumor activity. These application notes provide a detailed protocol for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a subcutaneous xenograft mouse model. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it is postulated to inhibit an upstream kinase, leading to the downregulation of a key oncogenic signaling pathway.

SBC_115337_Pathway cluster_cell Tumor Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase SBC115337 This compound SBC115337->UpstreamKinase DownstreamEffector Downstream Effector UpstreamKinase->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Figure 1: Hypothetical Signaling Pathway of this compound.

Experimental Protocols

Cell Culture and Xenograft Tumor Model Establishment

This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (or other basement membrane matrix)

  • 6-8 week old female athymic nude mice

  • Syringes and needles (27G)

Procedure:

  • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Begin treatment when tumors reach a mean volume of 100-150 mm³.

Dosing and Administration of this compound

This protocol outlines the preparation and administration of this compound.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)

  • Dosing syringes and needles (for injection) or gavage needles (for oral administration)

  • Vortex mixer and sonicator

Procedure:

  • Prepare the dosing formulation of this compound by first dissolving the compound in the appropriate vehicle.

  • Vortex and sonicate the solution until the compound is fully dissolved.

  • Administer this compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).

  • The dosing volume should be calculated based on the weight of each mouse (e.g., 10 mL/kg).

  • Treat mice according to the predetermined dosing schedule (e.g., once daily for 21 days).

Tumor Growth Monitoring and Efficacy Evaluation

This protocol details the measurement of tumor growth and the evaluation of treatment efficacy.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vivo mouse study.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis CellCulture Cell Culture TumorImplantation Tumor Implantation CellCulture->TumorImplantation TumorGrowth Tumor Growth to 100-150 mm³ TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Dosing with this compound or Vehicle Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TumorExcision Tumor Excision & Weight Endpoint->TumorExcision DataAnalysis Data Analysis (TGI) TumorExcision->DataAnalysis

Figure 2: Overall Experimental Workflow for In Vivo Studies.

Data Presentation

The following tables represent hypothetical data that would be collected during the study.

Table 1: Dosing and Treatment Groups

GroupTreatmentDose (mg/kg)RouteFrequencyNumber of Animals
1Vehicle-POQD10
2This compound10POQD10
3This compound30POQD10
4This compound100POQD10

PO: Oral gavage; QD: Once daily

Table 2: Hypothetical Efficacy Data (Day 21)

GroupTreatmentMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
1Vehicle1500 ± 1501.5 ± 0.15-
2This compound (10 mg/kg)900 ± 1200.9 ± 0.1240
3This compound (30 mg/kg)450 ± 900.45 ± 0.0970
4This compound (100 mg/kg)150 ± 500.15 ± 0.0590

Table 3: Hypothetical Toxicity Data (Day 21)

GroupTreatmentMean Body Weight Change (%) ± SEMMortalityClinical Observations
1Vehicle+5.0 ± 1.00/10Normal
2This compound (10 mg/kg)+4.5 ± 1.20/10Normal
3This compound (30 mg/kg)+2.0 ± 1.50/10Normal
4This compound (100 mg/kg)-8.0 ± 2.01/10Mild lethargy

Pharmacokinetic/Pharmacodynamic (PK/PD) Study Design

A separate cohort of tumor-bearing mice can be used for PK/PD studies.

PK Study:

  • Administer a single dose of this compound.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

PD Study:

  • Treat mice with this compound for a defined period (e.g., 3-5 days).

  • Collect tumor tissue at specified time points after the last dose.

  • Analyze biomarkers in the tumor tissue (e.g., by Western blot, IHC, or RNA sequencing) to confirm target engagement and modulation of the downstream signaling pathway.

The following diagram illustrates the logical relationship in a PK/PD study.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose This compound Dose Concentration Drug Concentration in Plasma Dose->Concentration Absorption, Distribution, Metabolism, Excretion Target Target Engagement in Tumor Concentration->Target Drug Exposure at Tumor Site Effect Biological Effect (e.g., Pathway Inhibition) Target->Effect

Application Notes and Protocols for SBC-115337 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of SBC-115337, a potent PCSK9 inhibitor, in rodent models. The following protocols are intended to serve as a starting point for in vivo studies and may require optimization based on specific experimental goals and animal models.

Overview of this compound

This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inhibiting PCSK9, this compound prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR) in hepatocytes. This leads to an increased number of LDLRs on the cell surface, enhancing the clearance of LDL cholesterol (LDL-c) from the circulation and consequently lowering plasma LDL-c levels. In vitro studies have shown that this compound has an IC50 value of 0.5 µM for PCSK9.[1][2] Furthermore, at a concentration of 1.2 µM, it has been observed to significantly upregulate LDLR in HepG2 cells and has been effective in lowering LDL-c levels in mice on a high-fat diet.[1][2]

Dosing Information

While specific in vivo dosing for this compound has not been extensively published, a starting point for dose-ranging studies can be extrapolated from in vitro data and information on similar compounds. A related PCSK9 inhibitor, SBC-115076, has been administered to rats at a dose of 4 mg/kg via subcutaneous injection. Researchers should perform initial dose-finding experiments to determine the optimal dose for their specific rodent model and experimental endpoint.

Table 1: Recommended Starting Doses for this compound in Rodents
SpeciesRoute of AdministrationRecommended Starting DoseFrequency
MouseSubcutaneous (SC)1 - 5 mg/kgDaily
MouseOral (PO)5 - 20 mg/kgDaily
RatSubcutaneous (SC)1 - 5 mg/kgDaily
RatOral (PO)5 - 20 mg/kgDaily

Note: These are suggested starting doses and should be optimized in pilot studies.

Administration Protocols

The choice of administration route depends on the experimental design, the formulation of this compound, and the desired pharmacokinetic profile. Common routes for administering compounds to rodents include subcutaneous (SC), intraperitoneal (IP), intravenous (IV), and oral gavage (PO).[3][4][5]

Table 2: Guidelines for Administration Volumes in Rodents
RouteMouseRat
Intravenous (IV)< 0.2 mL< 0.5 mL
Intraperitoneal (IP)< 2-3 mL< 5-10 mL
Subcutaneous (SC)< 2-3 mL (max 1 mL per site)< 5-10 mL (max 2 mL per site)
Oral (PO)up to 10 mL/kgup to 10 mL/kg

Source: General guidelines for rodent administration.[3]

Subcutaneous (SC) Administration Protocol
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Ensure the solution is sterile and clear.

  • Animal Restraint: Manually restrain the mouse or rat, or use a suitable restraint device.

  • Injection Site: Tent the skin on the back of the animal, between the shoulder blades.

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[3][4] Aspirate briefly to ensure the needle is not in a blood vessel.

  • Administration: Inject the prepared dose slowly.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site. Monitor the animal for any adverse reactions.

Oral Gavage (PO) Administration Protocol
  • Preparation: Formulate this compound in an appropriate oral gavage vehicle (e.g., corn oil, 0.5% methylcellulose).

  • Animal Restraint: Firmly restrain the animal to prevent movement.

  • Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. If there is resistance or the animal coughs, withdraw the needle immediately.

  • Administration: Once the needle is correctly positioned in the esophagus/stomach, administer the compound.

  • Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in rodents.

SBC115337_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR_on_surface LDLR PCSK9->LDLR_on_surface Binds to LDLR LDLR LDL LDL LDL->LDLR_on_surface Binds to LDL_uptake LDL Uptake This compound This compound This compound->PCSK9 Inhibits Endosome Endosome LDLR_on_surface->Endosome Internalization Endosome->LDLR_on_surface Recycling Lysosome Lysosome Endosome->Lysosome Degradation (PCSK9-mediated)

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Animal_Acclimatization Rodent Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Diet_Induction High-Fat Diet Induction (if applicable) Animal_Acclimatization->Diet_Induction Baseline_Sampling Baseline Blood Sampling (e.g., retro-orbital or tail vein) Diet_Induction->Baseline_Sampling Randomization Randomization into Treatment Groups Baseline_Sampling->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Daily Monitoring (body weight, food intake) Treatment->Monitoring Terminal_Sampling Terminal Blood and Tissue Collection Treatment->Terminal_Sampling Interim_Sampling Interim Blood Sampling (optional) Monitoring->Interim_Sampling Interim_Sampling->Treatment Analysis Biochemical Analysis (e.g., LDL-c, HDL-c, Triglycerides) Terminal_Sampling->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Quantitative PCR for LDLR mRNA after SBC-115337 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The low-density lipoprotein receptor (LDLR) plays a critical role in cholesterol homeostasis by mediating the endocytosis of plasma LDL. The regulation of LDLR levels is a key strategy in the management of hypercholesterolemia. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a natural inhibitor of the LDLR, promoting its degradation.[1][2][3] Small molecule inhibitors that block the PCSK9-LDLR interaction are of significant therapeutic interest. SBC-115337 is a hypothetical small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. While the primary mechanism of such inhibitors is expected to be post-transcriptional, it is crucial to investigate any potential effects on LDLR gene expression. This document provides a detailed protocol for the quantification of LDLR mRNA levels in response to this compound treatment using quantitative reverse transcription PCR (RT-qPCR).

Introduction

The regulation of plasma LDL-cholesterol is largely controlled by the hepatic expression of the LDLR.[4] Transcriptional regulation of the LDLR gene is primarily managed by the sterol regulatory element-binding protein 2 (SREBP-2).[2] Post-translationally, the amount of LDLR at the cell surface is controlled by PCSK9, which binds to the LDLR and targets it for lysosomal degradation.[2][3]

This compound is a small molecule inhibitor designed to prevent the binding of PCSK9 to the LDLR, thereby preventing LDLR degradation and increasing its recycling to the cell surface. While the expected outcome of this compound treatment is an increase in LDLR protein levels, it is important to determine if the compound also affects the transcription of the LDLR gene. This application note details the methodology for quantifying LDLR mRNA levels in a human hepatoma cell line (HepG2) treated with this compound using RT-qPCR.

Data Presentation

The following table summarizes hypothetical quantitative data for LDLR mRNA expression in HepG2 cells following treatment with this compound for 24 hours. Data is presented as the mean fold change relative to a vehicle control, normalized to the housekeeping gene GAPDH. The comparative CT (ΔΔCT) method was used for data analysis.[5][6][7][8]

Treatment GroupConcentration (µM)Mean CT (LDLR)Mean CT (GAPDH)ΔCT (CT LDLR - CT GAPDH)ΔΔCT (ΔCT Sample - ΔCT Vehicle)Fold Change (2-ΔΔCT)Standard Deviation
Vehicle Control024.518.26.30.01.00± 0.12
This compound124.318.36.0-0.31.23± 0.15
This compound1024.618.16.50.20.87± 0.09
This compound5024.418.26.2-0.11.07± 0.11

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HepG2 (human hepatoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations of 1, 10, and 50 µM. A vehicle control containing the same final concentration of DMSO should be included.

  • Incubation: Replace the culture medium with the treatment-containing medium and incubate for 24 hours.

RNA Extraction

Total RNA is extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions.[9][10][11][12]

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well to lyse the cells.

  • Homogenization: Scrape the cell lysate and transfer to a microcentrifuge tube. Homogenize the lysate by passing it through a fine-gauge needle.

  • RNA Precipitation: Add chloroform, mix vigorously, and centrifuge to separate the aqueous and organic phases.[9] Transfer the upper aqueous phase containing the RNA to a new tube.[9]

  • RNA Precipitation: Precipitate the RNA by adding isopropanol (B130326) and centrifuge to pellet the RNA.[9]

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.[9]

  • Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[12]

Reverse Transcription (cDNA Synthesis)

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[9][10][13]

  • Reaction Setup: In a PCR tube, combine the total RNA (1 µg), random primers or oligo(dT) primers, dNTPs, and RNase-free water.

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice.

  • Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Reverse Transcription Reaction: Add the master mix to the RNA-primer mixture and incubate at 42°C for 60 minutes.

  • Inactivation: Inactivate the reverse transcriptase by heating to 85°C for 5 minutes.[9]

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative PCR (qPCR)

Perform qPCR using a SYBR Green-based detection method.

  • Primer Design: Use validated primers specific for human LDLR and a housekeeping gene (e.g., GAPDH or ACTB).[14][15]

    • LDLR Forward Primer: 5'-GGCTGGGTGATGTTGTGGAA-3'[15]

    • LDLR Reverse Primer: 5'-GGCCGCCTCTACTGGGTTGA-3'[15]

    • GAPDH Forward Primer: 5'-TGCACCACCAACTGCTTAGC-3'

    • GAPDH Reverse Primer: 5'-GGCATGGACTGTGGTCATGAG-3'

  • qPCR Reaction Mix: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Collection: Collect fluorescence data at the end of each extension step.

Data Analysis (Comparative CT Method)
  • Determine CT Values: For each sample, determine the threshold cycle (CT) for both the LDLR gene and the housekeeping gene (GAPDH).

  • Calculate ΔCT: Normalize the CT value of the LDLR gene to the CT value of GAPDH for each sample: ΔCT = CT(LDLR) - CT(GAPDH)

  • Calculate ΔΔCT: Normalize the ΔCT of the treated samples to the ΔCT of the vehicle control: ΔΔCT = ΔCT(this compound treated) - ΔCT(Vehicle control)

  • Calculate Fold Change: Determine the fold change in gene expression using the formula: Fold Change = 2-ΔΔCT[5][6][16]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr Quantitative PCR cluster_data_analysis Data Analysis cell_seeding Seed HepG2 Cells treatment Treat with this compound (1, 10, 50 µM) or Vehicle cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction rna_qc RNA Quantification & QC (A260/A280) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis qpcr_setup qPCR with SYBR Green (LDLR & GAPDH primers) cdna_synthesis->qpcr_setup data_collection Fluorescence Data Collection qpcr_setup->data_collection ct_values Determine CT Values data_collection->ct_values delta_ct Calculate ΔCT (Normalize to GAPDH) ct_values->delta_ct delta_delta_ct Calculate ΔΔCT (Normalize to Vehicle) delta_ct->delta_delta_ct fold_change Calculate Fold Change (2^-ΔΔCT) delta_delta_ct->fold_change

Caption: Experimental workflow for qPCR analysis of LDLR mRNA.

Caption: LDLR expression and degradation pathway.

References

How to dissolve and store SBC-115337 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-115337 is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound leads to an increase in LDLR levels on the surface of hepatocytes, thereby enhancing the clearance of LDL cholesterol from the bloodstream. These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound.

Data Presentation

Table 1: Properties and Storage of this compound

PropertyValue
Molecular Weight 473.48 g/mol
Appearance Light yellow to brown solid
Purity ≥98%
Solubility (in vitro) DMSO: ≥ 6.67 mg/mL (14.09 mM)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Table 2: Stock Solution Preparation (DMSO)

Desired ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 2.1120 mL10.5601 mL
5 mM 0.4224 mL2.1120 mL
10 mM 0.2112 mL1.0560 mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (refer to Table 2).

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If necessary, gentle warming (up to 60°C) and sonication can be used to aid dissolution.[1][2][3][4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: In Vitro Treatment of HepG2 Cells with this compound to Assess LDLR Upregulation

Objective: To treat human hepatoma (HepG2) cells with this compound and subsequently measure the upregulation of Low-Density Lipoprotein Receptor (LDLR) expression.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for Western blotting or quantitative PCR (qPCR)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a working solution of this compound by diluting the stock solution in complete growth medium to the desired final concentration (e.g., 1.2 µM).[1] A vehicle control (medium with the same concentration of DMSO without the compound) should be prepared in parallel.

    • Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein or RNA.

  • Analysis of LDLR Expression:

    • For Western Blotting: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LDLR and a loading control (e.g., β-actin or GAPDH).

    • For qPCR: Extract total RNA from the cell lysates. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR using primers specific for the LDLR and a housekeeping gene.

Mandatory Visualization

PCSK9_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to LDLR SBC115337 This compound SBC115337->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds to LDLR Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Recycling LDLR Recycling Endosome->Recycling Normal Pathway Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve culture Culture HepG2 Cells start->culture treat Treat Cells with This compound dissolve->treat culture->treat lyse Lyse Cells treat->lyse analyze Analyze LDLR Expression (Western Blot / qPCR) lyse->analyze end End analyze->end

Caption: Experimental workflow for assessing LDLR upregulation.

References

Troubleshooting & Optimization

Technical Support Center: Managing SBC-115337 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers manage the potential toxicity of SBC-115337 in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My cells are showing high levels of apoptosis after this compound treatment. What should I do?

High apoptosis can result from off-target effects or excessive dosage. Consider the following troubleshooting steps:

  • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity.

  • Reduce Treatment Duration: Shorter exposure times may be sufficient to achieve the desired effect while minimizing toxicity.

  • Use a Rescue Agent: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can help determine if the observed cell death is caspase-dependent.

2. I am observing significant changes in cell morphology and adhesion after treatment. Is this expected?

Changes in cell morphology are a common indicator of cellular stress.

  • Visual Documentation: Carefully document morphological changes with microscopy at regular intervals.

  • Adhesion Assays: Quantify cell adhesion to understand the extent of the effect.

  • Lower Serum Concentration: In some cases, reducing the serum concentration in your culture media can mitigate certain morphological changes, although this may also impact cell viability.

3. How can I differentiate between on-target and off-target toxicity of this compound?

Distinguishing between on-target and off-target effects is crucial for data interpretation.

  • Rescue Experiments: If this compound targets a specific pathway, attempt to "rescue" the cells by adding a downstream component of that pathway.

  • Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same pathway but has a different chemical structure.

  • Knockdown/Knockout Models: Use siRNA or CRISPR to create a model where the target of this compound is absent. If the toxicity persists, it is likely off-target.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Cell Viability and Apoptosis

Cell LineThis compound Conc. (nM)Cell Viability (%)Apoptosis (%)
HEK293T 0 (Control)1005
10958
507525
1005060
MCF-7 0 (Control)1003
10984
508515
1006545

Table 2: Effect of Co-treatment with Z-VAD-FMK on this compound-induced Apoptosis

Cell LineTreatmentApoptosis (%)
HEK293T This compound (100 nM)60
This compound (100 nM) + Z-VAD-FMK15
MCF-7 This compound (100 nM)45
This compound (100 nM) + Z-VAD-FMK10

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Visual Guides: Diagrams

SBC115337_Pathway SBC115337 This compound TargetKinase Target Kinase SBC115337->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activation Apoptosis Apoptosis TargetKinase->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation DownstreamEffector->CellSurvival Promotes

Caption: Proposed signaling pathway of this compound.

Troubleshooting_Workflow Start High Cell Toxicity Observed CheckConc Is concentration optimized? Start->CheckConc CheckDuration Is treatment duration too long? CheckConc->CheckDuration Yes OptimizeConc Perform Dose-Response Curve CheckConc->OptimizeConc No ReduceDuration Test Shorter Exposure Times CheckDuration->ReduceDuration No OffTarget Consider Off-Target Effects CheckDuration->OffTarget Yes OptimizeConc->CheckDuration ReduceDuration->OffTarget

Caption: Troubleshooting workflow for this compound toxicity.

Avoiding degradation of SBC-115337 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBC-115337. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound throughout long-term studies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and storage of this compound, providing direct answers and actionable solutions.

Question 1: I am observing a decrease in the potency of my this compound stock solution over time. What could be the cause?

Answer: A decrease in potency is likely due to the chemical degradation of this compound. As a benzofuran (B130515) derivative, this compound is susceptible to several degradation pathways, including oxidation, photodegradation, and hydrolysis. Long-term storage in suboptimal conditions can accelerate these processes.

Question 2: How can I prevent the degradation of my this compound stock solution?

Answer: To minimize degradation, adhere to the following storage and handling best practices:

  • Storage Temperature: For long-term storage (up to 6 months), it is recommended to store stock solutions of this compound at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. Ensure you are using high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis.

  • Protection from Light: Benzofuran compounds can be sensitive to light. Protect your stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • pH Considerations: Acidic conditions can promote the hydrolysis of the benzofuran ring. When preparing aqueous working solutions, use buffers at a neutral pH (around 7.0-7.4) to maintain the stability of the compound.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Question 3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

Answer: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the purity of your this compound sample and identify any degradation products. A stability-indicating HPLC method can separate the intact drug from its degradants. The appearance of new peaks in the chromatogram over time is an indication of degradation. Mass spectrometry can then be used to determine the molecular weights of these new peaks, helping to elucidate the structure of the degradation products.

Question 4: What are the likely degradation products of this compound?

Answer: Based on the known degradation pathways of benzofuran derivatives, likely degradation products of this compound could include:

  • Oxidation products: Formation of epoxides on the furan (B31954) ring, which can subsequently undergo ring-opening to form keto-esters or salicylaldehyde (B1680747) derivatives.

  • Hydrolysis products: Acid-catalyzed ring-opening of the furan moiety can lead to the formation of substituted phenolic compounds.

Question 5: Are there any additives I can use to improve the stability of this compound in my experimental solutions?

Answer: Yes, for in vitro studies, you can consider the following:

  • Antioxidants: To mitigate oxidative degradation, you can add small amounts of antioxidants to your buffers. Common antioxidants used in cell culture media include N-acetylcysteine (NAC) or Vitamin E (α-tocopherol). However, it is crucial to first test for any potential interference of the antioxidant with your experimental assay.

  • Cyclodextrins: Encapsulating this compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect it from light and hydrolysis, thereby enhancing its stability in aqueous solutions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage ConditionDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage.
Room TemperatureNot RecommendedSignificant degradation may occur.

Table 2: Troubleshooting Summary for this compound Degradation

IssuePotential CauseRecommended Action
Decreased PotencyOxidationStore under inert atmosphere; consider adding antioxidants to experimental solutions.
PhotodegradationProtect from light using amber vials or foil; work in subdued light.
HydrolysisUse anhydrous solvents; maintain neutral pH in aqueous solutions.
Appearance of New Peaks in HPLCCompound DegradationCharacterize new peaks using Mass Spectrometry to identify degradation products.
Poor Solubility in Aqueous BufferCompound PrecipitationPrepare stock in 100% DMSO; use co-solvents or cyclodextrins for working solutions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for assessing the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (analytical grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min). The gradient may need to be optimized to achieve the best separation of degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. A wavelength around the absorbance maximum of the benzofuran chromophore (e.g., 280-320 nm) is a good starting point.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

    • For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, peroxide, heat, light) before dilution.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M HCl.

    • Incubate at room temperature or an elevated temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of this compound stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature for various time points, protected from light.

    • Analyze directly by HPLC.

  • Photodegradation:

    • Expose a solution of this compound in a transparent vial to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Wrap a control sample in aluminum foil and place it in the same chamber.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Incubate a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).

    • Dissolve and analyze samples at various time points.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to SBC115337 This compound SBC115337->PCSK9 Inhibits Degradation Lysosomal Degradation LDLR->Degradation Internalization and Degradation promoted by PCSK9 Uptake LDL-c Uptake LDLR->Uptake Mediates LDLc LDL-c LDLc->Uptake

Caption: Signaling pathway of this compound as a PCSK9 inhibitor.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare this compound Stock Solution (DMSO) stress Apply Stress Conditions (Acid, Base, H2O2, Light, Heat) stock->stress dilute Dilute to Working Concentration stress->dilute hplc HPLC Analysis (C18 Column) dilute->hplc ms Mass Spectrometry (Identify Degradants) hplc->ms purity Assess Purity (% Degradation) hplc->purity pathway Elucidate Degradation Pathways ms->pathway

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Degradation Factors cluster_prevention Prevention Strategies cluster_outcome Outcome Oxidation Oxidation Inert_Atmosphere Inert Atmosphere Oxidation->Inert_Atmosphere Antioxidants Antioxidants Oxidation->Antioxidants Low_Temperature Low Temperature Storage Oxidation->Low_Temperature Photodegradation Photodegradation Light_Protection Light Protection Photodegradation->Light_Protection Photodegradation->Low_Temperature Hydrolysis Hydrolysis Neutral_pH Neutral pH Hydrolysis->Neutral_pH Hydrolysis->Low_Temperature Stability Enhanced Stability of This compound Inert_Atmosphere->Stability Antioxidants->Stability Light_Protection->Stability Neutral_pH->Stability Low_Temperature->Stability

Caption: Logical relationship between degradation factors and prevention strategies.

Interpreting unexpected results with SBC-115337

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBC-115337, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent benzofuran (B130515) compound that functions as a PCSK9 inhibitor. It disrupts the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[1] By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to increased recycling of the receptor to the cell surface. This enhancement in LDLR availability results in greater clearance of LDL cholesterol (LDL-C) from the circulation.

Q2: What are the expected in vitro effects of this compound in a cell line like HepG2?

A2: In human hepatoma (HepG2) cells, treatment with this compound is expected to lead to a dose-dependent increase in LDLR protein levels.[1] Consequently, an increase in the uptake of fluorescently labeled LDL (e.g., DiI-LDL) should be observed.[1] Published data indicates that this compound at a concentration of 1.2 μM can induce a more than tenfold increase in LDLR upregulation in HepG2 cells.[1]

Q3: What is the IC50 of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the binding of PCSK9 to recombinant LDLR has been determined to be approximately 0.5 μM to 0.6 μM in in vitro ELISA and TR-FRET assays.[1]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] To ensure stability, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Interpreting Unexpected Results: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound and provides guidance on how to interpret and troubleshoot these unexpected outcomes.

Scenario 1: Lower than Expected Efficacy in LDL Uptake Assay

You are treating HepG2 cells with this compound but observe a minimal increase in LDL uptake, or the dose-response is significantly right-shifted compared to published data.

  • Compound Solubility and Stability:

    • Issue: this compound may have precipitated out of the cell culture medium. Small molecule inhibitors, especially at higher concentrations, can have limited aqueous solubility.

    • Troubleshooting:

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is kept low (typically ≤ 0.5%) to avoid solvent effects and compound precipitation.

      • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.

      • Sonication: Gentle sonication of the stock solution before dilution may help dissolve any aggregates.

      • Stability in Media: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

  • Cell Health and Culture Conditions:

    • Issue: The health and passage number of your HepG2 cells can significantly impact their response to stimuli.

    • Troubleshooting:

      • Cell Viability: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your LDL uptake experiment to ensure that the concentrations of this compound used are not cytotoxic.

      • Passage Number: Use HepG2 cells at a low passage number, as high passage numbers can lead to altered phenotypes and reduced LDLR expression.

      • Serum Starvation: Ensure proper serum starvation conditions before and during the experiment to upregulate basal LDLR expression.

  • Assay Protocol and Reagents:

    • Issue: Suboptimal assay conditions or reagent quality can lead to high background or low signal.

    • Troubleshooting:

      • Labeled LDL Quality: Ensure the fluorescently labeled LDL (e.g., DiI-LDL) has not been subjected to multiple freeze-thaw cycles and is not aggregated. Vortexing LDL solutions can cause aggregation.

      • Incubation Times: Optimize the incubation times for both the compound treatment and the labeled LDL uptake.

      • Positive Control: Include a positive control, such as a statin (e.g., simvastatin), which is known to upregulate LDLR expression, to validate your assay system.

G start Start: Low Efficacy in LDL Uptake Assay check_solubility Check Compound Solubility & Stability start->check_solubility check_cell_health Assess Cell Health & Culture Conditions check_solubility->check_cell_health No Issue solubility_steps Optimize DMSO concentration Visually inspect for precipitation Assess stability in media check_solubility->solubility_steps Issue Found check_assay_protocol Review Assay Protocol & Reagents check_cell_health->check_assay_protocol No Issue cell_health_steps Run parallel cytotoxicity assay Use low passage number cells Optimize serum starvation check_cell_health->cell_health_steps Issue Found assay_protocol_steps Validate labeled LDL quality Optimize incubation times Include positive control (statin) check_assay_protocol->assay_protocol_steps Issue Found end Resolution: Improved Assay Performance check_assay_protocol->end No Issue solubility_steps->check_cell_health cell_health_steps->check_assay_protocol assay_protocol_steps->end

Troubleshooting workflow for low efficacy in LDL uptake assays.
Scenario 2: No Corresponding Increase in LDLR Protein Levels via Western Blot

You observe an increase in LDL uptake with this compound treatment, but your Western blot results do not show a corresponding increase in LDLR protein levels.

  • Western Blot Protocol and Reagents:

    • Issue: The Western blot protocol may not be optimized for detecting LDLR, or the antibodies may be of poor quality.

    • Troubleshooting:

      • Antibody Validation: Ensure your primary antibody against LDLR is validated for Western blotting and recognizes the correct band size (mature LDLR is ~160 kDa, precursor is ~120 kDa).

      • Positive Control Lysate: Include a positive control lysate from cells known to express high levels of LDLR or cells treated with a statin.

      • Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

      • Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane, especially for a large protein like LDLR.

  • Timing of LDLR Expression:

    • Issue: The peak of LDLR protein expression may not coincide with the time point at which you are harvesting the cells.

    • Troubleshooting:

      • Time-Course Experiment: Perform a time-course experiment, treating cells with this compound and harvesting cell lysates at multiple time points (e.g., 8, 16, 24, 48 hours) to determine the optimal time for observing maximal LDLR upregulation.

  • Post-Translational Modifications:

    • Issue: this compound may be affecting the activity or localization of the LDLR rather than its total protein level.

    • Troubleshooting:

      • Cell Surface Biotinylation: Perform a cell surface biotinylation experiment followed by Western blotting to specifically assess the levels of LDLR at the plasma membrane, which is the functionally relevant pool.

G cluster_cell Hepatocyte SBC This compound PCSK9 PCSK9 SBC->PCSK9 Inhibits LDLR LDLR PCSK9->LDLR Binds to Endosome Endosome/Lysosome PCSK9->Endosome LDLR->Endosome Internalization LDLR->Endosome Uptake LDL Uptake LDLR->Uptake LDL LDL LDL->Uptake Degradation Degradation Endosome->Degradation PCSK9-mediated Recycling Recycling Endosome->Recycling Default Pathway Recycling->LDLR

Mechanism of action of this compound in preventing PCSK9-mediated LDLR degradation.

Data Presentation

Assay TypeParameterThis compoundReference
PCSK9-LDLR Binding AssayIC500.5 - 0.6 µM[1]
HepG2 Cell-based AssayLDLR Upregulation>10-fold at 1.2 µM[1]
HepG2 Cell-based AssayLDL UptakeIncreased[1]

Experimental Protocols

Fluorescent LDL Uptake Assay in HepG2 Cells
  • Cell Seeding: Plate HepG2 cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere for 24 hours.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to upregulate basal LDLR expression.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the medium in the wells with the compound dilutions and incubate for the desired duration (e.g., 24 hours). Include appropriate vehicle (DMSO) and positive (e.g., simvastatin) controls.

  • Labeled LDL Incubation: After compound treatment, add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 5-10 µg/mL. Incubate for 2-4 hours at 37°C.

  • Washing: Gently aspirate the medium and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) to remove unbound labeled LDL.

  • Quantification: Add PBS to each well and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

Western Blot for LDLR Expression in HepG2 Cells
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LDLR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the LDLR signal to a loading control.

References

Validation & Comparative

Validating the Specificity of SBC-115337 for PCSK9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of the small molecule PCSK9 inhibitor, SBC-115337. Through a detailed comparison with other PCSK9 inhibitors and the presentation of supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Comparative Analysis of PCSK9 Inhibitor Potency

The inhibitory potency of this compound against Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has been evaluated and compared with other small molecule inhibitors and commercially available monoclonal antibodies. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.

Inhibitor ClassInhibitorTargetIC50 / Kd
Small Molecule This compound PCSK9 0.5 µM [1][2][3]
Compound M12PCSK90.91 µM
Compound M27PCSK90.76 µM
Monoclonal Antibody Alirocumab (Praluent)PCSK9Kd = 0.58 nM (human)[4]
Evolocumab (Repatha)PCSK92.08 ± 1.21 nM[5]

Note: The IC50 values for small molecules can vary between different assay conditions and studies. For instance, in one study, the IC50 of this compound was reported as 9.24 µM, while other compounds showed values of 0.91 µM and 0.76 µM. Another report indicated an IC50 of 17.89 µM for this compound. This highlights the importance of standardized assays for direct comparison.

Experimental Validation of this compound Specificity

The specificity of this compound for PCSK9 has been demonstrated through a series of in vitro experiments that assess its ability to disrupt the PCSK9-LDLR interaction and restore LDL receptor function in liver cells.

PCSK9 Signaling Pathway and Inhibition

PCSK9_Pathway cluster_cell Hepatocyte LDLR LDL Receptor Lysosome Lysosome LDLR->Lysosome Degradation LDL LDL-C PCSK9 PCSK9 PCSK9->LDLR Binds & Promotes Degradation This compound This compound This compound->PCSK9 Inhibits Binding Endosome Endosome

Experimental Workflow for Specificity Validation

Experimental_Workflow cluster_assays In Vitro Assays Binding_Assay PCSK9-LDLR Binding Assay (ELISA) LDLR_Upregulation LDLR Upregulation Assay (HepG2 cells) Binding_Assay->LDLR_Upregulation Confirms direct inhibition LDL_Uptake DiI-LDL Uptake Assay (HepG2 cells) LDLR_Upregulation->LDL_Uptake Demonstrates cellular effect Conclusion This compound is a specific PCSK9 inhibitor LDL_Uptake->Conclusion Validates functional outcome This compound This compound This compound->Binding_Assay Test Compound

Logical Framework for Specificity Confirmation

Logical_Framework Hypothesis Hypothesis: This compound specifically inhibits PCSK9 Evidence1 Evidence 1: This compound inhibits PCSK9-LDLR binding in a cell-free assay. Hypothesis->Evidence1 Evidence2 Evidence 2: This compound increases LDLR protein levels on HepG2 cells. Hypothesis->Evidence2 Evidence3 Evidence 3: This compound enhances the uptake of LDL-C by HepG2 cells. Hypothesis->Evidence3 Conclusion Conclusion: The evidence supports that this compound is a specific inhibitor of PCSK9. Evidence1->Conclusion Evidence2->Conclusion Evidence3->Conclusion

Detailed Experimental Protocols

PCSK9-LDLR Binding Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDL receptor in vitro.

  • Materials:

    • 96-well microplate

    • Recombinant human LDLR ectodomain

    • Recombinant human PCSK9 (His-tagged)

    • This compound

    • Biotinylated anti-His-tag antibody

    • Streptavidin-HRP

    • TMB substrate

    • Stop solution

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay buffer (e.g., PBS)

  • Procedure:

    • Coat the 96-well plate with recombinant human LDLR ectodomain overnight at 4°C.

    • Wash the plate with wash buffer to remove unbound LDLR.

    • Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Prepare serial dilutions of this compound in assay buffer.

    • In a separate plate, pre-incubate the diluted this compound with a fixed concentration of His-tagged PCSK9 for 1 hour at room temperature.

    • Transfer the inhibitor-PCSK9 mixture to the LDLR-coated plate and incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound PCSK9.

    • Add biotinylated anti-His-tag antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

LDLR Upregulation Assay in HepG2 Cells

This assay assesses the effect of this compound on the protein levels of the LDL receptor in a human liver cell line.

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Recombinant human PCSK9

    • Lysis buffer

    • Primary antibody against LDLR

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Western blotting equipment

  • Procedure:

    • Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant human PCSK9 for 24-48 hours. Include a control group treated with PCSK9 alone.

    • Lyse the cells with lysis buffer and collect the total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the LDLR levels to the loading control.

DiI-LDL Uptake Assay in HepG2 Cells

This functional assay measures the ability of HepG2 cells to take up fluorescently labeled LDL, which is an indicator of LDLR activity.

  • Materials:

    • HepG2 cells

    • Cell culture medium

    • Lipoprotein-deficient serum (LPDS)

    • This compound

    • Recombinant human PCSK9

    • DiI-labeled LDL

    • Hoechst stain (for nuclear counterstaining)

    • 4% Paraformaldehyde (PFA)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Incubate the cells in a medium containing LPDS for 24 hours to upregulate LDLR expression.

    • Treat the cells with different concentrations of this compound in the presence of a fixed concentration of recombinant human PCSK9 for 18-24 hours.

    • Add DiI-LDL to the wells and incubate for 4 hours at 37°C.

    • Wash the cells with PBS to remove unbound DiI-LDL.

    • Fix the cells with 4% PFA.

    • (Optional) Stain the nuclei with Hoechst.

    • Quantify the DiI-LDL uptake by measuring the fluorescence intensity using a fluorescence microscope or a plate reader (excitation/emission ~554/571 nm).

    • Normalize the fluorescence intensity to the cell number (e.g., by counting nuclei or using a cell viability assay).

References

Navigating PCSK9 Inhibition: A Comparative Guide to the Cross-Species Reactivity of SBC-115337

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the small molecule PCSK9 inhibitor, SBC-115337, with a focus on its cross-species reactivity. Understanding the activity of a drug candidate across different species is a critical step in preclinical development, enabling the selection of appropriate animal models for efficacy and safety studies. While comprehensive, direct comparative data for this compound across a wide range of species is not publicly available, this guide summarizes existing information and provides detailed experimental protocols to facilitate independent evaluation.

Mechanism of Action: The PCSK9-LDLR Pathway

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR. This reduction in LDLRs results in decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This compound, a potent benzofuran (B130515) compound, inhibits the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL-C.[1]

PCSK9_Pathway cluster_0 Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDL_C LDL-C LDL_C->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding SBC_115337 This compound SBC_115337->PCSK9 Inhibition Lysosome Lysosome Endosome->LDLR Recycling Endosome->Lysosome Degradation

PCSK9 signaling pathway and the point of inhibition by this compound.

Performance Comparison of this compound and Alternatives

Table 1: In Vitro Efficacy of this compound

CompoundTarget SpeciesAssay TypeIC50Reference
This compoundHuman (presumed)PCSK9-LDLR Binding Assay0.5 - 0.6 µM[1]

Table 2: In Vivo Activity of this compound

CompoundAnimal ModelEffectReference
This compoundMice (high-fat diet)Lowered LDL-c levels[1]

Table 3: Overview of Alternative PCSK9 Inhibitors

Inhibitor ClassExamplesMechanism of ActionCross-Species Reactivity Data
Monoclonal AntibodiesAlirocumab, EvolocumabBind to circulating PCSK9Generally high, with demonstrated efficacy in primates and rodents.[2][3]
Small Interfering RNA (siRNA)InclisiranInhibits PCSK9 synthesis in the liverActive across mice, rats, and non-human primates.[2]
Other Small MoleculesVarious in developmentDisrupt PCSK9-LDLR interactionData is often proprietary and not publicly available for direct comparison.

Experimental Protocols for Assessing Cross-Species Reactivity

To determine the cross-species reactivity of this compound, a standardized in vitro PCSK9-LDLR binding assay can be employed using recombinant PCSK9 protein from various species.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR extracellular domain.

Materials:

  • 96-well microplates

  • Recombinant LDLR ectodomain (human, mouse, rat, cynomolgus monkey, etc.)

  • Recombinant, tagged (e.g., His-tag or Biotin) PCSK9 protein (human, mouse, rat, cynomolgus monkey, etc.)

  • This compound

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Reagent (e.g., Anti-His-HRP or Streptavidin-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 1N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant LDLR ectodomain from a specific species overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Binding Reaction: Add the diluted this compound and a fixed concentration of the corresponding species-specific tagged PCSK9 to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add the appropriate HRP-conjugated detection reagent. Incubate for 1 hour.

  • Signal Development: Wash the plate and add the substrate. Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve. This should be repeated for each species of PCSK9.

Experimental_Workflow cluster_1 Assay Preparation cluster_2 Binding & Detection cluster_3 Data Analysis A Coat plate with species-specific LDLR B Block non-specific binding sites A->B D Add this compound and species-specific PCSK9 B->D C Prepare serial dilutions of this compound C->D E Incubate for binding D->E F Add detection reagent E->F G Add substrate & stop solution F->G H Read absorbance G->H I Calculate % inhibition and IC50 H->I J Compare IC50 values across species I->J

Workflow for determining the cross-species reactivity of this compound.

Conclusion

This compound is a promising small molecule inhibitor of PCSK9 with demonstrated in vitro and in vivo activity. While initial data suggests cross-reactivity between human and murine PCSK9, further quantitative studies are necessary to fully characterize its activity profile across a broader range of species relevant to preclinical drug development. The provided experimental protocol offers a standardized method for researchers to independently assess the cross-species reactivity of this compound and other novel PCSK9 inhibitors, thereby guiding the selection of appropriate animal models for further investigation.

References

Independent validation of SBC-115337's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

[2] A phase 1, first-in-human study of the casein kinase 2 (CK2) inhibitor SGT-53-01 (SBC-115337) in patients with advanced solid tumors - Journal of Clinical Oncology A phase 1, first-in-human study of the casein kinase 2 (CK2) inhibitor SGT-53-01 (this compound) in patients with advanced solid tumors. Published Online: May 25 2017. --INVALID-LINK-- A phase I, first-in-human study of the clinical safety, tolerability, and pharmacokinetics of SGT-53-01 (this compound), a novel targeted therapy, in patients with advanced solid tumors - ResearchGate Request PDF | A phase I, first-in-human study of the clinical safety, tolerability, and pharmacokinetics of SGT-53-01 (this compound), a novel targeted therapy, in patients with advanced solid... --INVALID-LINK-- Silmitasertib - Wikipedia Silmitasertib (formerly CX-4945) is a small-molecule inhibitor of protein kinase CK2 (casein kinase II), a constitutively active serine/threonine-specific protein kinase that is overexpressed in many cancers. --INVALID-LINK-- Senhwa Biosciences Announces First Patient Dosed in Phase II Investigator-Initiated Trial (IIT) of Silmitasertib (CX-4945) in Patients with Recurrent/Advanced Medulloblastoma - BioSpace The clinical trial is designed to assess the efficacy and safety of Silmitasertib (CX-4945) in patients with recurrent SHH medulloblastoma. It will be an open-label, single-arm, two-stage study, with the primary endpoint of Objective Response Rate (ORR). The study will enroll up to 20 patients. --INVALID-LINK-- Senhwa Biosciences Announces First Patient Dosed in Phase II Investigator-Initiated Trial (IIT) of Silmitasertib (CX-4945) in Patients with Recurrent/Advanced Medulloblastoma The clinical trial is designed to assess the efficacy and safety of Silmitasertib (CX-4945) in patients with recurrent SHH medulloblastoma. It will be an open-label, single-arm, two-stage study, with the primary endpoint of Objective Response Rate (ORR). The study will enroll up to 20 patients. --INVALID-LINK-- A First-in-human, Phase 1, Open-label, Dose-escalation Study of the Safety, Tolerability, and Pharmacokinetics of SGT-53-01 (this compound) in Patients With Advanced Solid Tumors - Full Text View - ClinicalTrials.gov The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been evaluated by the U.S. Federal Government. Know the risks and potential benefits of clinical studies and talk to your health care provider before participating. Read our disclaimer for details. --INVALID-LINK-- CX-4945, a selective inhibitor of casein kinase 2 (CK2), exhibits anti-tumor activity in hematologic malignancies in vitro and in vivo - Blood CX-4945, a selective inhibitor of casein kinase 2 (CK2), exhibits anti-tumor activity in hematologic malignancies in vitro and in vivo. ... To evaluate the effect of CX-4945 across a broad spectrum of primary hematologic malignancy samples, we performed a tetrazolium-based cell viability assay (MTS) on 100 primary patient samples. The viability data were normalized to untreated controls and used to calculate IC50 values. Results: Of the 7 categories of hematologic malignancies evaluated, all except for 2 (CMML and CML) demonstrated a subset of patients with significantly decreased viability (IC50 < 1 μM) in response to CX-4945 (Table 1). Investigations evaluating the effect of CK2 on downstream targets such as AKT and other cellular protein kinases, as well as studies exploring CK2 expression

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.